molecular formula C6H7N3O2 B2508241 3-Cyclopropyl-4-nitro-1H-pyrazole CAS No. 1249581-67-6

3-Cyclopropyl-4-nitro-1H-pyrazole

Cat. No.: B2508241
CAS No.: 1249581-67-6
M. Wt: 153.141
InChI Key: WRYNUOFZIOHDEB-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocyclic Compounds in Scientific Research

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comelsevierpure.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are fundamental to numerous biological processes. researchgate.net Their prevalence in essential biomolecules such as DNA, RNA, vitamins, and alkaloids underscores their critical role in the chemistry of life. researchgate.net

The unique structural and electronic properties conferred by the nitrogen heteroatom, such as its ability to participate in hydrogen bonding and act as a basic center, contribute to the diverse biological activities and applications of these compounds. researchgate.netwisdomlib.org Consequently, the synthesis and study of nitrogen heterocycles remain a vibrant and highly active area of scientific research, driven by the continuous search for novel therapeutic agents and functional materials. elsevierpure.com

The Pyrazole (B372694) Scaffold in Contemporary Chemical Science and its Research Prominence

Among the myriad of nitrogen heterocycles, the pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from its synthetic accessibility, metabolic stability, and its capacity to serve as a versatile bioisosteric replacement for other chemical groups, enhancing drug-like properties. nih.govtandfonline.com

The pyrazole nucleus is a core component of numerous approved drugs, demonstrating its therapeutic importance across a range of diseases. tandfonline.comnih.gov Its ability to form a variety of intermolecular interactions allows for high-affinity binding to a diverse array of biological targets, including protein kinases, which are crucial in cancer pathology. nih.govresearchgate.net The research prominence of pyrazoles is further evidenced by the large volume of scientific literature detailing the synthesis and biological evaluation of novel pyrazole derivatives. nih.govbas.bg

Overview of Substituted Pyrazoles in Advanced Chemical and Biological Research

The versatility of the pyrazole ring is greatly expanded by the introduction of various substituents at different positions. Substituted pyrazoles exhibit a wide spectrum of biological activities, and the nature and position of these substituents play a crucial role in modulating their pharmacological profiles. bas.bgresearchgate.net The ability to strategically modify the pyrazole core allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. nih.gov

In advanced chemical research, substituted pyrazoles serve as valuable building blocks for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The reactivity of the pyrazole ring, influenced by the electronic effects of its substituents, enables a wide range of chemical transformations. nih.gov This has led to the development of extensive libraries of pyrazole derivatives for high-throughput screening in drug discovery and for the exploration of new frontiers in materials science.

Chemical Profile of 3-Cyclopropyl-4-nitro-1H-pyrazole

The following sections will now focus specifically on the chemical compound This compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-4-nitro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-9(11)5-3-7-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNUOFZIOHDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249581-67-6
Record name 5-cyclopropyl-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Characterization

At present, detailed, peer-reviewed synthetic procedures and comprehensive characterization data for 3-Cyclopropyl-4-nitro-1H-pyrazole are not widely available in the public scientific literature. The synthesis of substituted pyrazoles can often be achieved through several established routes, such as the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or the cycloaddition of a diazo compound with an alkyne. For a molecule with the specific substitution pattern of this compound, a potential, though unconfirmed, synthetic strategy could involve the nitration of a 3-cyclopropyl-1H-pyrazole precursor.

The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Spectroscopic Properties

While specific experimental data for 3-Cyclopropyl-4-nitro-1H-pyrazole is not readily accessible, we can predict the expected spectroscopic features based on its structure.

Spectroscopic Technique Predicted Features
¹H NMR Signals corresponding to the cyclopropyl (B3062369) protons, a downfield signal for the pyrazole (B372694) N-H proton, and a singlet for the C5-H proton. The exact chemical shifts would be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the cyclopropyl carbons, and two distinct signals for the pyrazole ring carbons (C3, C4, and C5). The carbon bearing the nitro group (C4) would be significantly deshielded.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C6H7N3O2). Fragmentation patterns would likely show the loss of the nitro group and cleavage of the cyclopropyl ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C-H stretches of the cyclopropyl group, asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C=N and C=C stretching vibrations of the pyrazole ring.

Chemical Reactivity and Potential Applications

Conventional Synthetic Routes to Nitropyrazoles

Traditional methods for the synthesis of nitropyrazoles have been extensively studied and primarily involve two key strategies: the direct nitration of a pre-formed pyrazole ring and the construction of the pyrazole ring from acyclic precursors that already contain a nitro group or a group that can be converted into one.

The direct introduction of a nitro group onto a pyrazole ring is a common and effective method for the synthesis of nitropyrazoles. scispace.comnih.gov The regioselectivity of this electrophilic substitution reaction is highly dependent on the reaction conditions, including the nitrating agent used and the nature of the substituents already present on the pyrazole ring. google.com

A widely used method for nitration is the treatment of the pyrazole substrate with a mixture of concentrated nitric acid and sulfuric acid. uni.lu This powerful nitrating system is often necessary for the nitration of deactivated pyrazole rings. Another common nitrating agent is a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate (B79036). nih.gov This reagent can lead to N-nitration, forming an N-nitropyrazole intermediate. This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles, typically the 3- or 5-nitro isomers. google.combeilstein-journals.org However, for the synthesis of 4-nitropyrazoles, direct C-nitration is often the preferred route. For instance, the nitration of 3-substituted pyrazoles can lead to the formation of 3-substituted-4-nitropyrazoles. uni.lu

In the context of synthesizing this compound, a plausible route involves the direct nitration of a 3-cyclopropyl-1H-pyrazole precursor. The electron-donating nature of the cyclopropyl (B3062369) group would activate the pyrazole ring towards electrophilic substitution. The choice of nitrating agent and reaction conditions would be crucial to favor nitration at the 4-position over the 5-position.

Table 1: Common Nitrating Agents for Pyrazole Systems

Nitrating AgentTypical ConditionsCommon Products
HNO₃/H₂SO₄0°C to refluxC-nitropyrazoles
HNO₃/Ac₂O0°C to room temperatureN-nitropyrazoles, which can rearrange to C-nitropyrazoles
Acetyl nitrateIn situ generationN-nitration followed by rearrangement
Fuming HNO₃Elevated temperaturesPolynitration

The Knorr pyrazole synthesis and its variations represent the most classical and versatile methods for constructing the pyrazole ring. nih.gov This approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govgoogle.comorganic-chemistry.org The regioselectivity of this reaction can be an issue when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, often leading to a mixture of isomeric pyrazoles. google.com

For the synthesis of the 3-cyclopropyl-1H-pyrazole precursor, a suitable starting material would be a cyclopropyl-containing 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione. Reaction of this diketone with hydrazine hydrate (B1144303) would lead to the formation of 3-cyclopropyl-5-methyl-1H-pyrazole. To obtain the unsubstituted 3-cyclopropyl-1H-pyrazole, a formyl-containing precursor or a subsequent deprotection strategy would be necessary.

Another powerful cyclization method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. organic-chemistry.org

Advanced Synthetic Approaches for this compound Precursors

In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of pyrazoles. These advanced approaches often provide access to complex pyrazole derivatives that are difficult to obtain through conventional methods.

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single pot to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in heterocyclic chemistry. nih.gov MCRs offer several advantages over traditional multistep syntheses, including higher efficiency, reduced waste generation, and operational simplicity. google.com

Several MCRs have been developed for the synthesis of pyrazoles. nih.gov For example, a three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can provide 1,3,5-trisubstituted pyrazoles with high regioselectivity. acs.org While not directly applicable to the synthesis of the unsubstituted 3-cyclopropyl-1H-pyrazole, this highlights the potential of MCRs to generate highly substituted pyrazoles in a single step.

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the pyrazole ring is no exception. Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the formation of pyrazoles through different mechanisms.

One notable application is in C-H functionalization reactions, which allow for the direct introduction of substituents onto the pyrazole ring without the need for pre-functionalized starting materials. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are also widely used to introduce aryl and alkynyl groups onto the pyrazole scaffold. While these methods are more commonly used for functionalization rather than the initial ring formation, they offer a powerful means to diversify the pyrazole core.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. In the context of nitropyrazole synthesis, this involves the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy.

The use of hazardous reagents such as fuming nitric acid and strong acids like sulfuric acid in traditional nitration methods raises significant environmental and safety concerns. Research is focused on developing milder and more selective nitrating agents. For the cyclization step, the use of water as a solvent and the development of catalyst-free or organocatalytic methods are areas of active investigation.

The application of MCRs and transition-metal catalysis, as discussed in the previous sections, aligns well with the principles of green chemistry by reducing the number of synthetic steps and improving atom economy. Furthermore, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity of pyrazole formation, which can reduce the need for difficult separation processes.

Solvent-Free and Aqueous Reaction Media Utilization

The use of solvent-free and aqueous reaction media represents a significant step towards greener and more sustainable chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and safety risks.

In the synthesis of pyrazole derivatives, solvent-free approaches, such as grinding, have been successfully employed. researchgate.net This method involves the mechanical mixing of reactants in the absence of a solvent, leading to the formation of the desired product. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved with high yields in short reaction times under solvent-free conditions using an ionic liquid as a catalyst. jetir.org

Aqueous media also offer a compelling alternative to organic solvents. Water is non-toxic, non-flammable, and readily available. One-pot synthesis of pyrazoles has been successfully carried out in water under ultrasound irradiation, avoiding the need for traditional chromatography and purification steps. nih.gov The synthesis of nitro heteroaromatics in water has also been reported, highlighting the potential for greener nitration processes. nih.gov For example, 3-nitropyrazole (3-NP) has been synthesized using oxone as the nitrating agent in water, offering a safer and more environmentally friendly alternative to traditional methods. nih.gov

The utilization of these alternative reaction media not only reduces the environmental impact of chemical synthesis but can also lead to improved reaction efficiency and simpler work-up procedures.

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. dergipark.org.tryoutube.com These techniques can accelerate reaction rates, improve yields, and enhance selectivity. dergipark.org.trresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture directly and efficiently. youtube.com This localized heating can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating. researchgate.netnih.gov In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed for various steps, including the cyclization of chalcones to form the pyrazole ring. nih.gov For example, the synthesis of novel pyrazole derivatives has been achieved in minutes with high yields under microwave irradiation. nih.gov This method has been shown to be significantly faster than conventional heating methods for similar reactions. dergipark.org.tr

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govnih.gov This technique has been successfully applied to the synthesis of pyrazoles in aqueous media, providing a rapid and efficient method for their preparation. nih.govresearchgate.net For instance, a one-pot, multicomponent reaction for the synthesis of pyrazoles has been developed using ultrasound irradiation in water, resulting in high yields and avoiding the need for catalysts and purification. nih.gov

Both microwave and ultrasound-assisted methods offer green and efficient alternatives for the synthesis of pyrazoles and other heterocyclic compounds, contributing to the development of more sustainable chemical processes. dergipark.org.trresearchgate.net

Development and Application of Benign and Recyclable Catalysts

The development of benign and recyclable catalysts is a cornerstone of green chemistry, aiming to minimize waste and improve the economic viability of chemical processes.

Benign Catalysts:

The use of non-toxic and environmentally friendly catalysts is crucial for sustainable synthesis. In pyrazole synthesis, various benign catalysts have been explored. For example, ionic liquids have been used as catalysts in the solvent-free synthesis of pyrano[2,3-c]pyrazoles, offering advantages such as high efficiency and ease of handling. jetir.org Furthermore, metal-free catalytic systems are being developed. For instance, iodine has been used to catalyze the synthesis of 1,4-disubstituted pyrazoles. nih.gov

Recyclable Catalysts:

The ability to recover and reuse a catalyst is highly desirable as it reduces costs and minimizes waste. nih.govresearchgate.net Magnetic nanoparticles have emerged as promising supports for catalysts due to their easy separation from the reaction mixture using an external magnet. dtu.dkmdpi.com For example, palladium nanoparticles supported on magnetic Fe3O4 have been used as a recyclable catalyst for the reduction of nitro-containing compounds. dtu.dkmdpi.com These catalysts have shown excellent reusability over multiple cycles without a significant loss of activity. dtu.dk

The development of such catalytic systems is not only beneficial for the environment but also offers economic advantages, making chemical processes more sustainable in the long run. nih.govgoogle.com

Synthetic Strategies for Regioselective Introduction of Cyclopropyl and Nitro Moieties

The precise placement of functional groups, such as cyclopropyl and nitro moieties, on a pyrazole scaffold is crucial for tailoring the properties of the final compound. nih.govnih.gov Regioselective synthesis ensures that the desired isomer is obtained with high selectivity, which is essential for applications where specific structural features are required.

Regioselective Nitration of Cyclopropyl-Substituted Pyrazoles

The nitration of pyrazole rings is a key step in the synthesis of many energetic materials. researchgate.net However, the position of the nitro group can significantly influence the properties of the resulting compound. Therefore, achieving regioselectivity in the nitration of substituted pyrazoles is of great importance.

The nitration of pyrazoles can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net The regioselectivity of the reaction is often influenced by the nature and position of the existing substituents on the pyrazole ring. For instance, the nitration of 3,5-dinitropyrazole with a nitric acid-sulfuric acid mixture leads to the regioselective formation of 3,4,5-trinitro-1H-pyrazole. researchgate.net

Continuous flow nitration processes have also been developed, offering advantages in terms of safety and control over reaction conditions. google.com In such a process for preparing 4-nitropyrazoles, pyrazole is dissolved in sulfuric acid and mixed with nitric acid in a tubular reactor. google.com

Introduction of Cyclopropyl Groups onto Nitropyrazole Scaffolds

The introduction of a cyclopropyl group onto a nitropyrazole scaffold can be a challenging synthetic step. hyphadiscovery.com The cyclopropyl group is a strained ring system that can be susceptible to ring-opening under certain reaction conditions. hyphadiscovery.com

One common strategy for introducing functional groups onto a pyrazole ring is through N-alkylation or N-arylation of the pyrazole nitrogen. For nitropyrazoles, the acidic N-H proton can be deprotonated with a base, followed by reaction with a suitable electrophile. For example, nitropyrazoles have been functionalized at the nitrogen atom with alkyl chains bearing azide (B81097) or nitrate groups. mdpi.com A similar approach could potentially be used to introduce a cyclopropylmethyl group.

Another approach involves the construction of the cyclopropyl-substituted pyrazole ring from acyclic precursors. This could involve the reaction of a cyclopropyl-containing diketone with hydrazine or the 1,3-dipolar cycloaddition of a cyclopropyl-substituted alkyne with a diazo compound. nih.govmdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of any synthetic procedure to maximize the yield of the desired product and to ensure high selectivity. researchgate.netnih.gov This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants.

For instance, in the synthesis of pyrazole derivatives, the choice of solvent can have a significant impact on the regioselectivity of the reaction. nih.gov The use of aprotic dipolar solvents has been shown to favor the formation of one regioisomer over another in the condensation of 1,3-diketones with arylhydrazines. nih.govmdpi.com

The catalyst also plays a crucial role in determining the outcome of a reaction. researchgate.netnih.gov In multicomponent reactions for the synthesis of pyrazoles, the catalyst can influence both the reaction rate and the product distribution. researchgate.net The optimization of catalyst loading is also important, as using an excessive amount of catalyst may not necessarily lead to better results and can increase costs. jetir.org

Furthermore, temperature is a key parameter that can affect both the rate and selectivity of a reaction. nih.gov By carefully controlling the temperature, it is often possible to favor the formation of the thermodynamically or kinetically controlled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to this compound provides a wealth of information regarding its intricate architecture.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

A combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, NOESY) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of pyrazole derivatives typically shows distinct signals for the pyrazole ring protons and the substituents. For this compound, the proton on the C5 of the pyrazole ring is expected to appear as a singlet in the aromatic region. mdpi.com The cyclopropyl protons will exhibit complex splitting patterns in the aliphatic region due to geminal and vicinal couplings. The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift, and its position can be influenced by solvent and concentration. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrazolic carbons are influenced by the substituents. researchgate.net The C3 carbon, attached to the cyclopropyl group, and the C4 carbon, bearing the nitro group, will have distinct chemical shifts. The C5 carbon will also show a characteristic signal. The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. cdnsciencepub.com

2D NMR Techniques for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the cyclopropyl group, confirming their connectivity. youtube.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful in delineating the complete proton network within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. It would definitively link the cyclopropyl protons to their corresponding carbons and the C5-H proton to the C5 carbon. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons (typically over two to three bonds). This is invaluable for establishing the connectivity between the cyclopropyl group and the pyrazole ring, as well as the position of the nitro group. For instance, correlations between the cyclopropyl protons and the C3 and C4 carbons of the pyrazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the regiochemistry and conformation of the molecule. For example, NOE correlations could be observed between the protons of the cyclopropyl group and the C5-H of the pyrazole ring. youtube.com

¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H5: Aromatic region (singlet)C3: Influenced by cyclopropyl group
N-H: Downfield (broad singlet)C4: Influenced by nitro group
Cyclopropyl-H: Aliphatic region (multiplets)C5: Aromatic region
Cyclopropyl-C: Upfield region

Solid-State NMR for Supramolecular Interactions and Polymorphism

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. acs.org For N-unsubstituted pyrazoles, ssNMR is particularly useful for studying the tautomerism that can exist in the solid state. cdnsciencepub.com Different tautomers or polymorphs of this compound would exhibit distinct ssNMR spectra, allowing for their identification and characterization. acs.org Cross-Polarization Magic Angle Spinning (CPMAS) is a common technique used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₆H₇N₃O₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like nitropyrazoles. mdpi.comnih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov The fragmentation of nitroaromatic compounds in ESI-MS/MS can be complex and often involves the loss of the nitro group (NO₂) or parts of it (NO, O). nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group and fragmentation of the pyrazole and cyclopropyl rings. researchgate.net

Ion m/z (calculated)
[M+H]⁺ 154.0611
[M-H]⁻ 152.0465
[M-NO₂]⁺ 108.0658

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹.

C-H stretching: Bands for the aromatic C-H of the pyrazole ring and the aliphatic C-H of the cyclopropyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

N=O stretching (asymmetric and symmetric): Strong absorption bands for the nitro group are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

Cyclopropyl ring vibrations: Characteristic bands for the cyclopropyl ring are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibration of the nitro group often gives a strong Raman signal. nsf.gov

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch 3100-3500
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch 2850-3000
Asymmetric N=O stretch 1500-1560
Symmetric N=O stretch 1335-1385
C=C, C=N stretch (ring) 1400-1600

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum is interpreted by assigning absorption bands to the pyrazole core, the nitro group, and the cyclopropyl substituent.

While the specific spectrum for this compound is not widely published, a detailed analysis can be constructed based on data from closely related compounds, such as 4-nitropyrazole and various cyclopropylarenes. orgchemboulder.com The key vibrational modes are expected as follows:

Pyrazole Ring Vibrations : The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the 3200-3400 cm⁻¹ region. elixirpublishers.com The C-H stretching of the aromatic ring appears around 3100-3150 cm⁻¹. cdnsciencepub.com The C=N and C=C ring stretching vibrations are found in the 1400-1600 cm⁻¹ range.

Nitro Group Vibrations : The nitro group is characterized by two strong and distinct absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1330 and 1390 cm⁻¹. orgchemboulder.com

Cyclopropyl Group Vibrations : The cyclopropyl substituent has characteristic C-H stretching vibrations that occur just above 3000 cm⁻¹, often overlapping with aromatic C-H stretches. documentsdelivered.com Additionally, the CH₂ scissoring vibration is expected near 1450 cm⁻¹, and a characteristic ring "breathing" or deformation mode can be found in the 1000-1050 cm⁻¹ region. documentsdelivered.com

A summary of the expected characteristic FT-IR absorption bands is presented in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchPyrazole RingMedium-Broad
~3120C-H StretchPyrazole RingMedium
>3000C-H StretchCyclopropyl RingMedium
~1540Asymmetric StretchNitro (NO₂)Strong
~1480C=N/C=C StretchPyrazole RingMedium-Strong
~1450CH₂ ScissoringCyclopropyl RingMedium
~1360Symmetric StretchNitro (NO₂)Strong
~1025Ring BreathingCyclopropyl RingMedium

Raman Spectroscopy for Complementary Molecular Vibration Analysis

Raman spectroscopy provides information complementary to FT-IR. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to symmetric vibrations and non-polar bonds.

In the analysis of this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule. Based on studies of analogous nitropyrazoles, the symmetric stretching of the NO₂ group, which is often strong in the IR spectrum, also yields a prominent band in the Raman spectrum, typically around 1360-1390 cm⁻¹. orgchemboulder.comnih.gov The pyrazole ring breathing mode and the cyclopropyl ring breathing mode are also expected to be strong and easily identifiable in the Raman spectrum. documentsdelivered.com The C-H stretching vibrations of both the pyrazole and cyclopropyl rings would appear in the 3000-3150 cm⁻¹ region.

The table below outlines the anticipated key signals in the Raman spectrum.

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3120C-H StretchPyrazole RingMedium
>3000C-H StretchCyclopropyl RingMedium
~1375Symmetric StretchNitro (NO₂)Strong
~1280Ring BreathingPyrazole RingStrong
~1025Ring BreathingCyclopropyl RingStrong

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

A review of the published scientific literature indicates that the specific single-crystal structure of this compound has not yet been reported. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 3,5-dimethyl-1H-pyrazole, is presented below. acs.org This data provides a framework for what could be expected from a future crystallographic study of the title compound, including determination of the crystal system, space group, and unit cell dimensions.

Parameter3,5-dimethyl-1H-pyrazole
Chemical FormulaC₅H₈N₂
Crystal SystemTrigonal
Space GroupR-3c
a (Å)20.371
b (Å)20.371
c (Å)10.598
α (°)90
β (°)90
γ (°)120
Volume (ų)3809.8
Z18

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity of a compound. For this compound, both HPLC and GC are highly applicable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing nitropyrazole derivatives. researchgate.netpressbooks.pub This method would involve a polar mobile phase and a non-polar stationary phase (e.g., a C18 column). The compound is detected as it elutes from the column, most commonly by a UV-Vis detector, as the nitroaromatic pyrazole structure absorbs UV light effectively. A single, sharp peak at a characteristic retention time would indicate a high degree of purity.

Typical parameters for an RP-HPLC method suitable for this compound are summarized below.

ParameterTypical Value/Condition
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume5-20 µL
Column Temperature25-35 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, GC analysis would typically be coupled with a mass spectrometry (MS) detector (GC-MS). This combination not only separates the compound based on its boiling point and interaction with the column's stationary phase but also provides its mass spectrum, which aids in structural confirmation. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs.

The table below lists representative parameters for a GC-MS analysis.

ParameterTypical Value/Condition
ColumnMid-polarity capillary (e.g., DB-17ms) or Non-polar (e.g., DB-5ms)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Programe.g., 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C
DetectorMass Spectrometer (MS)

Advanced Microscopic and Surface Characterization Techniques

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are used to study the surface topography, morphology, and physical properties of materials at a micro or nanoscale. A review of the scientific literature did not yield any studies where these specific techniques were applied to the characterization of this compound. Such analyses are less common for simple, small organic molecules unless they are being studied in the context of specific formulations, crystal engineering, or as part of a larger material system.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Nanomaterial Analysis

Scanning Tunneling Microscopy (STM) is a sophisticated technique used to obtain atomic-resolution images of conductive surfaces. It operates based on the quantum mechanical phenomenon of tunneling. A sharp, electrically conductive tip is brought very close to the sample surface, and a bias voltage is applied between them. Electrons then "tunnel" across the vacuum gap, generating a current. The magnitude of this tunneling current is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant current, a topographical map of the surface's atomic landscape can be generated.

For a molecule like this compound, STM analysis would require its deposition on a conductive substrate. The resulting data could reveal how individual molecules arrange themselves on the surface, providing insights into intermolecular interactions and self-assembly processes.

Scanning Tunneling Spectroscopy (STS) is an extension of STM that provides information about the local electronic density of states (LDOS) of the sample. By holding the tip at a specific location and varying the bias voltage, a current-voltage (I-V) curve can be recorded. The derivative of this curve (dI/dV) is proportional to the LDOS. This would allow researchers to probe the electronic properties of the this compound molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Hypothetical Data Table for STM/STS Analysis:

Since no experimental data exists, the following table illustrates the type of information that could be obtained from an STM/STS study of this compound.

ParameterHypothetical ValueDescription
Molecular Adsorption GeometryPlanar with pyrazole ring parallel to substrateDescribes the orientation of the molecule on the surface.
Intermolecular Spacing~5 ÅThe average distance between adjacent molecules in a self-assembled monolayer.
HOMO Energy Level-6.2 eVThe energy level of the highest occupied molecular orbital.
LUMO Energy Level-2.5 eVThe energy level of the lowest unoccupied molecular orbital.
Electronic Band Gap3.7 eVThe energy difference between the HOMO and LUMO levels.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a versatile high-resolution scanning probe microscopy technique that can be used to image a wide variety of materials, including non-conductive ones. It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode detector, which measures the cantilever's deflection as the tip interacts with the surface topography.

AFM could be used to study thin films or crystals of this compound, providing high-resolution 3D images of the surface morphology. This would be useful for assessing sample quality, crystal growth, and the formation of any nanoscale structures.

Beyond imaging, AFM can also probe the mechanical properties of a sample. In modes such as "tapping mode" or "force spectroscopy," the tip can be used to measure properties like adhesion, stiffness, and elasticity at the nanoscale. For a molecular crystal of this compound, this could provide valuable information about its mechanical stability and intermolecular forces.

Hypothetical Data Table for AFM Analysis:

The table below is a representation of the kind of data that an AFM study could yield for this compound.

PropertyHypothetical ValueSignificance
Surface Roughness (Rq)0.5 nmIndicates the smoothness of a thin film of the compound.
Adhesion Force2 nNRepresents the force required to pull the AFM tip away from the surface.
Young's Modulus10 GPaA measure of the stiffness of the material.

Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of a material's surface. It operates by bombarding the sample with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.

SIMS analysis of this compound could provide a detailed mass spectrum of the molecule and its fragments, confirming its molecular weight and providing structural information. It is particularly useful for identifying the chemical composition of the uppermost atomic layers of a sample. Imaging SIMS could also be used to map the spatial distribution of the molecule on a surface, which would be valuable for studying its purity and homogeneity in a sample.

Hypothetical Data Table for SIMS Analysis:

This table illustrates the expected outputs from a SIMS analysis of this compound.

Ion Fragmentm/z (mass-to-charge ratio)Relative Intensity (%)
[M+H]+168.06100
[M-NO2]+122.0745
[C3H5]+ (cyclopropyl)41.0430

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio calculations can determine electronic distribution, molecular orbital energies, and reactivity indices, offering a detailed picture of the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of pharmaceutical interest. For this compound, DFT studies are crucial for understanding its tautomeric preferences and electronic characteristics.

Tautomerism:

The pyrazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. For a 3,4-disubstituted pyrazole like the title compound, two principal annular tautomers are possible: this compound and 5-Cyclopropyl-4-nitro-1H-pyrazole.

Theoretical studies on substituted pyrazoles have shown that the relative stability of tautomers is heavily influenced by the electronic nature of the substituents. nih.govresearchgate.net Electron-withdrawing groups, such as the nitro group (-NO2), and electron-donating groups, like the cyclopropyl group, exert competing effects on the pyrazole ring's electron density, which dictates the most stable tautomeric form. Some studies suggest that an electron-withdrawing group at the 3-position leads to a more stable tautomer. researchgate.net Conversely, other research indicates that electron-donating groups favor occupation at the C3-position, while electron-withdrawing groups stabilize the system when at the C5-position. nih.gov For methyl 3-nitro-1H-pyrazole-5-carboxylate, a related compound with two electron-withdrawing groups, the tautomer with the nitro group at position 3 and the ester at position 5 was found to be preferred in the crystal state. nih.gov DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely quantify the energy difference between the possible tautomers of this compound, predicting the dominant form in various environments (gas phase or solution). nih.gov

Electronic Properties:

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energies of both HOMO and LUMO. DFT calculations on similar nitropyrazole systems have been used to explore their electronic structure and predict their properties. tandfonline.comtandfonline.com

A Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, illustrates the charge distribution across the molecule. For the title compound, the MEP would likely show a region of strong positive potential (electron deficiency) around the nitro group and the pyrazole N-H, indicating sites susceptible to nucleophilic attack. Conversely, negative potential would be concentrated on the oxygen atoms of the nitro group, highlighting them as centers for electrophilic interaction.

A hypothetical table of electronic properties for this compound, based on DFT calculations for analogous molecules, is presented below.

Computational ParameterPredicted ValueSignificance
HOMO Energy ~ -7.5 eVRelates to the ability to donate electrons.
LUMO Energy ~ -3.0 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) ~ 4.5 eVIndicates high electronic stability and low reactivity. bohrium.com
Dipole Moment ~ 4.0 - 5.0 DReflects the overall polarity of the molecule.

Note: These values are illustrative and based on typical results for similar nitro-substituted heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

While DFT is a powerful tool, ab initio methods, although more computationally expensive, can provide higher accuracy for energetic properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often used as benchmarks.

For this compound, these high-level calculations are particularly useful for determining accurate bond dissociation energies (BDEs). The BDE of the C-NO2 bond is a critical parameter, especially when assessing the compound's stability and potential applications as an energetic material. tandfonline.com Theoretical studies on other nitropyrazoles have explored the relationship between BDE and thermal stability. researchgate.net A higher C-NO2 BDE suggests greater stability.

Furthermore, ab initio calculations can refine the relative energies of the different tautomers, providing a more precise prediction of their equilibrium populations. These methods can also be used to map out reaction pathways and calculate activation barriers for potential decomposition mechanisms, offering a detailed understanding of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational flexibility and intermolecular interactions.

For this compound, the primary focus of MD simulations would be the conformational dynamics of the cyclopropyl group relative to the pyrazole ring. Although the pyrazole ring itself is rigid, the cyclopropyl substituent can rotate. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

When studying the compound in a condensed phase (e.g., in water or another solvent), MD simulations are invaluable for analyzing intermolecular interactions. Key analyses include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For this compound, RDFs would reveal the solvation shell structure, particularly around the polar nitro group and the N-H moiety.

Hydrogen Bonding Analysis: MD simulations can track the formation and lifetime of hydrogen bonds between the pyrazole N-H group (as a donor) and the nitro group's oxygen atoms (as acceptors) with solvent molecules like water. This is crucial for understanding its solubility and behavior in aqueous biological environments.

In recent studies, MD simulations have been employed to confirm the stability of docked ligand-protein complexes over time, ensuring that the interactions predicted by docking are maintained in a dynamic environment. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition.

Given the prevalence of the pyrazole scaffold in medicinal chemistry, this compound could be evaluated as a potential inhibitor for various enzyme targets. Molecular docking studies would be the first step in this process. The procedure involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding affinity.

Docking studies on other pyrazole derivatives have shown their potential to inhibit targets like protein kinases (e.g., VEGFR-2, Aurora A, CDK2) and carbonic anhydrases. researchgate.netmdpi.com For instance, a docking study might predict that the N-H of the pyrazole ring and the nitro group of the title compound act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in an enzyme's active site. The cyclopropyl group, being hydrophobic, would likely occupy a nonpolar pocket within the binding site.

The results of a docking simulation are typically ranked by a scoring function, which provides an estimate of the binding free energy (ΔG_bind). A more negative score indicates a more favorable binding interaction.

Hypothetical Docking Results for this compound against a Protein Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol) -7.0 to -9.0Suggests a potentially strong binding interaction. mdpi.com
Key Interacting Residues Asp123, Glu98, Leu45Specific amino acids forming hydrogen bonds or hydrophobic contacts.
Hydrogen Bonds Pyrazole N-H with Asp123; Nitro O with backbone N-H of Leu45Critical interactions for stabilizing the ligand in the binding pocket.
Hydrophobic Interactions Cyclopropyl group with Val52, Ile78Van der Waals contacts contributing to binding affinity.

Note: This table is a hypothetical representation of docking results to illustrate the type of information obtained.

Beyond predicting binding poses, molecular docking provides crucial mechanistic insights into how a ligand recognizes its target. By analyzing the top-ranked docking poses, researchers can understand the specific intermolecular forces that drive the binding event.

For this compound, this analysis would focus on the roles of its distinct chemical features:

The Pyrazole Core: This aromatic heterocycle can participate in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) and form crucial hydrogen bonds via its N-H donor and sp2 nitrogen acceptor.

The 4-Nitro Group: This powerful hydrogen bond acceptor can interact strongly with backbone N-H groups or polar side chains (e.g., Ser, Thr, Asn). Its strong electron-withdrawing nature also polarizes the molecule, influencing long-range electrostatic interactions.

The 3-Cyclopropyl Group: This substituent provides a non-polar, rigid scaffold that can fit into hydrophobic pockets, contributing to binding affinity through van der Waals forces and potentially displacing water molecules from the active site (the hydrophobic effect).

By comparing the predicted binding modes of a series of related pyrazole analogs, researchers can build structure-activity relationship (SAR) models. These models explain why small changes in the ligand's structure can lead to significant differences in binding affinity, providing a rational basis for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). ej-chem.orgnih.gov These models are invaluable in drug discovery and materials science for predicting the activity and properties of new chemical entities, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov

The development of predictive QSAR and QSPR models for this compound would involve a systematic process. Initially, a dataset of structurally related compounds with known biological activities or chemical properties would be compiled. For instance, in the context of developing novel therapeutic agents, a series of pyrazole derivatives would be synthesized and tested for a specific biological activity, such as enzyme inhibition or receptor binding. nih.govnih.govnih.gov

For example, studies on pyrazole derivatives as potential inhibitors of enzymes like monoamine oxidase (MAO) or BRAF kinase have successfully employed 3D-QSAR models to understand the structure-activity relationships. nih.govnih.gov These models help in identifying the key structural features that enhance the inhibitory potency of the compounds. Similarly, QSAR studies on nitroaromatic compounds have been conducted to predict their toxicity. mdpi.com

The development of a predictive model involves the following key steps:

Data Set Selection: A diverse set of pyrazole derivatives with a range of biological activities would be selected. This set would ideally include compounds with variations at the cyclopropyl and nitro group positions to understand their influence on the target property.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The foundation of any QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule. For a compound like this compound, a variety of descriptors would be considered, categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu For a nitro-containing compound, descriptors related to the nitro group's electronic effects would be particularly important. mdpi.com

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

The table below provides examples of molecular descriptors that would be relevant for developing QSAR/QSPR models for this compound and its analogs.

Descriptor CategorySpecific Descriptor ExampleRelevance to this compound
Topological Molecular Connectivity IndicesDescribes the branching and complexity of the pyrazole and cyclopropyl rings.
Geometrical Molecular Surface AreaInfluences how the molecule interacts with biological macromolecules.
Electronic HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in chemical reactions. ucsb.edu
Electronic Partial Atomic ChargesThe charge distribution, particularly on the nitro group and pyrazole ring, is crucial for intermolecular interactions.
Physicochemical LogP (Octanol-Water Partition Coefficient)A key determinant of a molecule's pharmacokinetic properties, such as absorption and distribution.
Physicochemical Molar RefractivityRelates to the molecule's volume and polarizability, affecting its binding to target sites.

Once a QSAR/QSPR model is developed, its statistical significance and predictive ability must be thoroughly validated. Common statistical parameters used for model validation include:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (e.g., biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit.

Cross-validated R² (Q²): This is a more robust measure of the model's predictive power, typically calculated using a leave-one-out or leave-n-out cross-validation procedure. A high Q² value (generally > 0.5) is indicative of a good predictive model. researchgate.net

Standard Deviation of Error of Prediction (SDEP): This parameter measures the uncertainty in the predicted values.

The table below summarizes the key statistical parameters used in the validation of QSAR/QSPR models.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model.> 0.6
Q² (Cross-validated R²) Measures the predictive ability of the model for the training set.> 0.5
r²_pred (Predicted R² for external test set) Measures the predictive ability of the model for an external set of compounds.> 0.5
Standard Error of Estimate (SEE) A measure of the accuracy of the predictions.Low value
F-statistic Assesses the overall statistical significance of the model.High value

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 4 Nitro 1h Pyrazole Derivatives

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Conformation and Receptor Interactions

The cyclopropyl group, a small, strained ring system, imparts unique conformational and electronic properties to the molecules in which it is present. acs.orgnih.gov Its rigid nature can significantly restrict the rotational freedom of the molecule, leading to a more defined three-dimensional shape. This conformational constraint can be advantageous for receptor binding, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. acs.orgnih.gov

The enhanced π-character of the C-C bonds in the cyclopropyl ring allows it to participate in electronic interactions with receptor surfaces. acs.orgnih.gov Furthermore, the compact size of the cyclopropyl group enables it to fit into specific binding pockets that may not accommodate larger, more flexible alkyl groups. In studies of related pyrazole (B372694) derivatives, the introduction of small cycloalkyl groups has been shown to be favorable for biological activity. nih.gov The unique stereoelectronic properties of the cyclopropyl ring can also influence the conformation of adjacent ring systems, further impacting how the molecule interacts with its biological target. chemistryworld.com

Role of the Nitro Group in Modulating Biological Activity and Chemical Reactivity

The nitro group (–NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. svedbergopen.comresearchgate.net This electronic perturbation can modulate the acidity of the pyrazole N-H, affect the molecule's dipole moment, and alter its ability to participate in hydrogen bonding and other non-covalent interactions with a receptor. nih.gov The presence of a nitro group can enhance a drug's ability to target specific biological entities. svedbergopen.com

From a chemical reactivity standpoint, the nitro group activates the pyrazole ring towards certain chemical transformations. In many biological systems, nitro-containing compounds can function as prodrugs. svedbergopen.comresearchgate.net They can undergo metabolic reduction to form reactive intermediates, which may then exert the desired biological effect. svedbergopen.comresearchgate.net Research on other substituted pyrazoles has demonstrated that the inclusion of a nitro group on an adjacent aromatic ring can lead to enhanced antimicrobial properties, underscoring the importance of this functional group for biological activity. academicstrive.com The position of the nitro group is also critical, as it can significantly impact the chemical reactivity of the molecule. rsc.org

Impact of Positional Isomerism and Substitution Patterns on Target Specificity and Efficacy

The arrangement of substituents on the pyrazole core, known as positional isomerism, has a profound impact on the biological activity and target specificity of its derivatives. nih.gov Even subtle changes in the location of a functional group can lead to dramatic differences in efficacy due to altered binding interactions with the target protein. nih.gov For instance, in some kinase inhibitors with a pyrazole scaffold, substitution at the 3-position of the pyrazole ring was found to be crucial for achieving selectivity over other related kinases. nih.gov

The substitution pattern on any appended rings also plays a vital role. For example, the substitution pattern on a phenyl ring attached to the pyrazole can determine whether a compound inhibits a single target or multiple targets. nih.gov These positional and substitution effects are often a result of inducing specific conformational changes in the molecule, which in turn dictate how well the compound fits into the active site of a biological target. nih.gov

Table 1: Influence of Substitution Position on Kinase Selectivity

Compound Series Substitution Pattern Observed Selectivity Reference
Pyrazole-based Kinase Inhibitorsmeta-disubstituted central phenyl ringSelective for Aurora B nih.gov
Pyrazole-based Kinase Inhibitorspara-disubstituted central phenyl ringInhibits Aurora B, FLT, and KIT nih.gov
2-amino-pyrimidine derivativesortho substitution on pyrazole ring (position 3)Important for JAK1 selectivity over JAK2 nih.gov

Rational Design Principles for Analogue Synthesis and Optimization

The rational design of novel analogues of 3-cyclopropyl-4-nitro-1H-pyrazole is guided by the structure-activity relationship principles gleaned from empirical studies. A primary strategy involves the systematic modification of substituents to enhance potency and selectivity. nih.govnih.govnih.gov For example, replacing hydrophobic moieties with more polar groups, such as a pyrazole ring, has been shown to increase the potency of some kinase inhibitors. nih.gov

Computational methods, such as molecular docking, are invaluable tools in the rational design process. nih.gov These techniques allow researchers to visualize how a molecule interacts with its target at an atomic level, providing insights into key binding interactions, such as those with the hinge region of an enzyme. nih.gov This understanding enables the design of new analogues with modifications aimed at strengthening these interactions. The well-established synthetic accessibility of pyrazole derivatives facilitates the straightforward exploration of these structure-activity relationships, allowing for the targeted synthesis of optimized compounds. nih.gov Common synthetic methodologies include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

Research Applications of 3 Cyclopropyl 4 Nitro 1h Pyrazole and Its Derivatives

Advanced Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a prominent feature in many pharmaceutical agents, demonstrating a wide array of pharmacological effects. globalresearchonline.netnih.govfrontiersin.org This has spurred extensive research into pyrazole derivatives, including those related to 3-cyclopropyl-4-nitro-1H-pyrazole, for the development of new therapeutic agents. mdpi.com

Investigation as Targeted Therapeutic Agents (e.g., enzyme inhibitors, receptor modulators)

Derivatives of pyrazole are actively being investigated as targeted therapeutic agents due to their ability to interact with various biological targets like enzymes and receptors. evitachem.comnih.gov The structural framework of pyrazole allows for modifications that can lead to highly potent and selective inhibitors of specific enzymes or modulators of receptor activity. nih.gov

For instance, certain pyrazole derivatives have been identified as potent inhibitors of enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov The synthesis of pyrazole thioether scaffolds has been explored to create inhibitors for this bacterial enzyme. nih.gov Other research has focused on pyrazole derivatives as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial in cancer progression. noveltyjournals.com The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cell lines highlights their potential as targeted anticancer agents. noveltyjournals.com

Furthermore, pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against other enzymes, including amine oxidases and xanthine (B1682287) oxidase. globalresearchonline.netnih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of their target enzymes, providing a rationale for their inhibitory potency. nih.govacs.org

Anti-inflammatory Research and Mechanism of Action

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. orientjchem.orgnih.govnih.gov Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. nih.govnih.gov Research in this area focuses on synthesizing novel pyrazole derivatives and evaluating their ability to modulate inflammatory pathways. researchgate.net

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. researchgate.net Additionally, studies have investigated their potential to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net The antioxidant properties of some pyrazole derivatives, which involve scavenging reactive oxygen species (ROS), also contribute to their anti-inflammatory potential by mitigating oxidative stress, a key component of inflammation. nih.gov

Researchers have synthesized various series of pyrazole derivatives and tested their anti-inflammatory activity using in vivo and in vitro models. zsmu.edu.uaglobalresearchonline.net These studies often explore the structure-activity relationships to identify key structural features responsible for the observed anti-inflammatory effects. researchgate.net For example, the nature and position of substituents on the pyrazole ring can significantly influence the anti-inflammatory potency. researchgate.net

Antimicrobial and Antiviral Research

The pyrazole nucleus is a key structural motif in a variety of compounds exhibiting significant antimicrobial and antiviral properties. orientjchem.orgmdpi.comnih.gov This has led to the exploration of numerous pyrazole derivatives as potential new agents to combat infectious diseases. capes.gov.brresearchgate.net

In the realm of antibacterial research, pyrazole derivatives have demonstrated activity against a range of bacterial strains, including multi-drug resistant (MDR) ones. nih.govnih.gov For example, certain pyrazole compounds have shown significant potency against Staphylococcus and Enterococcus species, with some exhibiting bacteriostatic activity. nih.gov The presence of a nitro group, as in this compound, is a feature found in other antimicrobial compounds, where it is believed to contribute to the generation of toxic reactive species within the microbial cell. encyclopedia.pub

With respect to antiviral research, various pyrazole derivatives have been synthesized and evaluated for their activity against a broad spectrum of viruses. capes.gov.br Studies have reported the antiviral efficacy of newly synthesized pyrazole derivatives against viruses such as Newcastle disease virus (NDV) and coronaviruses, including SARS-CoV-2. nih.govrsc.orgrsc.org The mechanism of antiviral action can involve the inhibition of viral replication or interference with viral entry into host cells. rsc.org Molecular docking studies have been utilized to predict the binding of these compounds to key viral proteins. nih.govrsc.org

Derivative TypeTarget Organism/VirusKey Findings
N-thiocarbamoyl pyrazole derivativesBroad panel of virusesDemonstrated antiviral activity. capes.gov.br
4-substituted pyrazole derivativesNewcastle disease virus (NDV)Some derivatives provided complete protection against NDV. nih.gov
Pyrazole derivatives with oxime estersTobacco Mosaic Virus (TMV)Showed weak to good anti-TMV bioactivity. nih.gov
Hydroxyquinoline-pyrazole candidatesCoronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E)Exhibited promising antiviral activity against all tested coronaviruses. rsc.orgrsc.org
Pyrazole derivativesStaphylococcus and Enterococcus species (including MDR strains)Several compounds possessed significant antibacterial potency. nih.gov

Anticancer Research and Cytotoxicity Mechanisms

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines. globalresearchonline.netnih.govnih.gov Research in this area is focused on synthesizing novel pyrazole-based compounds and elucidating their mechanisms of action. waocp.orgnih.gov

Pyrazole derivatives have been shown to induce cytotoxicity in cancer cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.govwaocp.org For instance, certain 1,3,4-trisubstituted pyrazole derivatives have been found to cause cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). noveltyjournals.com

Studies have evaluated the anticancer properties of pyrazole derivatives against a variety of human cancer cell lines, including breast cancer, colon cancer, and leukemia. noveltyjournals.comnih.govwaocp.org In some cases, the cytotoxic activity of these compounds has been found to be comparable to or even better than standard chemotherapeutic drugs. nih.govwaocp.org The presence of specific substituents on the pyrazole ring, such as nitro groups, can significantly influence the cytotoxic potency of these compounds. nih.govbdpsjournal.org

Derivative TypeCancer Cell Line(s)Key Findings on Cytotoxicity
1,3,4-trisubstituted pyrazole derivativesMCF7, SF-268, NCI-H460Showed satisfactory cytotoxic potential. nih.gov
N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]anilineHep-2, P815Exhibited significant cytotoxic potential. nih.gov
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (triple-negative breast cancer)Induced dose and time-dependent cell toxicity. waocp.org
Pyrazole derivativesHCT116 (colon cancer)Demonstrated promising anticancer activity through xanthine oxidase inhibition. nih.gov
Pyrazolone derivativesBrine shrimp lethality bioassaySome derivatives were highly active with low IC50 values. bdpsjournal.orgbanglajol.info

Agrochemical Research and Development

The pyrazole ring is a key component in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netorientjchem.orgnih.gov This has driven significant research into the synthesis and evaluation of novel pyrazole derivatives for crop protection. acs.orgnih.gov

Fungicidal and Insecticidal Potential

Pyrazole derivatives have demonstrated significant potential as both fungicidal and insecticidal agents. researchgate.netresearchgate.net The structural versatility of the pyrazole scaffold allows for the development of compounds with specific activity against various plant pathogens and insect pests. nih.gov

In the area of fungicidal research, pyrazole derivatives have been shown to be effective against a range of fungal pathogens. nih.govnih.gov For example, certain pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have exhibited significant fungicidal activity against pathogens like Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov The fungicidal activity of these compounds is often evaluated through in vitro bioassays against a panel of plant pathogenic fungi. nih.govnih.gov

Regarding insecticidal potential, numerous pyrazole-based compounds are used commercially as insecticides. nih.gov Research continues to explore new pyrazole derivatives for their insecticidal properties against various agricultural pests. nih.govnih.gov The mechanism of action of these compounds often involves targeting specific receptors or enzymes in the insect nervous system.

Derivative TypeTarget Pest/PathogenKey Findings
Pyrazole derivatives containing a benzoyl scaffoldArabidopsis thaliana (as a model for herbicidal activity)Showed top-rank inhibitory activity to AtHPPD. acs.org
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineV. mali, S. sclerotiorum, G. graminis var. triticiDisplayed obvious fungicidal activities. nih.gov
Cycloadducts–pyrazolesCorynespora cassiicolaExhibited significant fungicidal activities. researchgate.net
Pyrazole derivativesVarious insectsMany pyrazole compounds are reported to be effective insecticides. nih.gov
Pyrazole derivativesVarious fungiPyrazole derivatives have shown significant antifungal activity. nih.gov

Herbicidal Efficacy and Selectivity Studies

The pyrazole chemical class is a significant source of active ingredients in the agricultural industry for controlling weeds. semanticscholar.orgclockss.org Derivatives of pyrazole are recognized for their herbicidal properties, which can be tailored by altering the substituents on the pyrazole ring. clockss.org The introduction of a cyclopropyl (B3062369) group at the 3-position and a nitro group at the 4-position of the 1H-pyrazole core, as seen in this compound, is a synthetic strategy aimed at exploring and optimizing herbicidal efficacy.

Research into pyrazole-based herbicides focuses on their effectiveness against a spectrum of broadleaf and grass weeds. The efficacy is often evaluated in greenhouse and field trials to determine the rate of application required for weed control and to assess any potential for crop injury. The selectivity of these herbicides is a critical aspect of research, aiming to maximize damage to weeds while ensuring the safety of the cultivated crop.

For instance, studies on structurally related 3-phenylpyrazoles have led to the commercialization of herbicides that are highly active. clockss.org The biological effect of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and any associated phenyl rings. These modifications influence the molecule's uptake by the plant, its translocation to the target site, and its binding affinity to the target enzyme. While specific efficacy data for this compound is not extensively published in publicly available literature, the investigation of such compounds is a logical progression in the field of agrochemical research. evitachem.com

Investigation of Crop Protection Mechanisms of Action

The mechanisms through which pyrazole derivatives exert their herbicidal effects are a key area of investigation in crop protection science. clockss.org These mechanisms often involve the inhibition of essential plant enzymes. For pyrazole-based herbicides, several modes of action have been identified:

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : Certain pyrazole derivatives, particularly 5-hydroxypyrazoles, are known to inhibit HPPD. clockss.org This enzyme is crucial in the biosynthesis of plastoquinones, which are essential cofactors for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. clockss.org Inhibition of HPPD disrupts carotenoid production, leading to the photooxidative destruction of chlorophyll (B73375) and chloroplasts, resulting in characteristic bleaching symptoms and eventual plant death. clockss.org

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition : Some substituted 3-phenylpyrazoles function as PPO inhibitors. clockss.org PPO is an enzyme involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid disruption of cell membranes, leading to leakage, pigment breakdown, and tissue necrosis. clockss.org

Acetolactate Synthase (ALS) Inhibition : ALS is a vital enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme starves the plant of these essential amino acids, leading to a cessation of cell division and growth, and ultimately, plant death.

The specific mechanism of action for a given pyrazole derivative is determined by its unique three-dimensional structure and electronic properties, which govern its ability to bind to the active site of a target enzyme. evitachem.com For this compound, the combination of the cyclopropyl and nitro groups would be expected to influence its binding characteristics and, consequently, its primary mode of action.

Table 1: Investigated Mechanisms of Action for Pyrazole-Based Herbicides

Mechanism of ActionTarget EnzymeBiochemical EffectResulting Plant Symptom
HPPD Inhibition4-Hydroxyphenylpyruvate DioxygenaseBlocks plastoquinone (B1678516) and carotenoid biosynthesisBleaching of new growth, chlorosis
PPO InhibitionProtoporphyrinogen OxidaseAccumulation of toxic protoporphyrin IXRapid cell membrane disruption, necrosis
ALS InhibitionAcetolactate SynthaseHalts synthesis of essential amino acidsGrowth cessation, chlorosis, necrosis

Materials Science Investigations

Role as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyrazole scaffold is a valuable building block in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures. The nitrogen atoms in the pyrazole ring of compounds like this compound can act as effective coordination sites for metal centers.

The design of MOFs relies on the geometry and functionality of the organic linker. While pyrazole itself can be a simple ligand, derivatives with additional functional groups, such as carboxylic acids, are often employed to create more robust and complex frameworks. dntb.gov.ua For example, 1H-Pyrazole-4-carboxylic acid has been used to synthesize multifaceted MOFs. dntb.gov.ua The presence of substituents like the cyclopropyl and nitro groups on the pyrazole ring can influence the resulting properties of the MOF by:

Modifying Pore Environment : The substituents can project into the pores of the MOF, altering the size, shape, and chemical environment of the cavities. This can be exploited for selective gas storage or separation applications.

Influencing Framework Topology : The steric bulk of the cyclopropyl group can direct the coordination geometry around the metal center, potentially leading to novel network topologies.

Research in this area involves the synthesis and characterization of new MOFs and coordination polymers incorporating functionalized pyrazole ligands to explore their potential in gas storage, catalysis, and sensing.

Exploration in Optoelectronic and Photoluminescent Materials

Pyrazole derivatives are investigated for their potential applications in optoelectronic and photoluminescent materials. The heterocyclic pyrazole ring is an electron-rich system that can be part of a larger conjugated structure, which is a prerequisite for photoluminescence. The luminescent properties of these materials can be tuned by introducing various functional groups.

The incorporation of an electron-withdrawing nitro group, as in this compound, can significantly influence the electronic transitions within the molecule. This can lead to changes in the absorption and emission spectra. Specifically, the nitro group can promote intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in the design of fluorescent sensors and non-linear optical materials.

While specific studies on the optoelectronic properties of this compound are not prominent, the broader class of pyrazole-based materials is explored for:

Luminescent Probes : The fluorescence of pyrazole derivatives can be sensitive to the local environment, making them candidates for chemical sensors that detect ions or small molecules.

Organic Light-Emitting Diodes (OLEDs) : Pyrazole-containing compounds can be used as host materials or emitters in the emissive layer of OLEDs.

Non-Linear Optics : The polarization induced by strong electron-donating and electron-withdrawing groups across a conjugated system can give rise to non-linear optical properties, which are of interest for applications in telecommunications and photonics.

Research as Energetic Materials (Explosives) Components

Nitrated pyrazoles are a significant class of energetic materials due to their high heats of formation, high densities, and good thermal stability. nih.gov The presence of the nitro group (-NO2), a key energetic functional group, combined with the nitrogen-rich pyrazole ring, contributes to a high energy content and a favorable oxygen balance.

Research into pyrazole-based energetic materials aims to develop compounds that offer superior performance and improved safety characteristics compared to traditional explosives like TNT and RDX. nih.gov The introduction of a cyclopropyl group in this compound can further enhance its energetic properties. The strained three-membered ring of the cyclopropyl group contributes additional ring-strain energy, which is released upon decomposition, increasing the total energy output.

Key areas of investigation for nitrated pyrazoles include:

Synthesis of Novel Derivatives : Researchers are continuously synthesizing new nitrated pyrazole compounds with varying numbers and positions of nitro groups to optimize their energetic performance. nih.govrsc.org

Performance Characterization : The synthesized compounds are characterized for their density, detonation velocity, detonation pressure, and sensitivity to impact and friction. rsc.org

Thermal Stability : High thermal stability is a crucial requirement for practical energetic materials, and the pyrazole ring is known to impart good thermal stability to these compounds. nih.gov

Table 2: Comparison of Energetic Properties for Selected Nitropyrazole Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
3,5-diazido-4-nitro-1H-pyrazole1.75820327.08
N-methyl derivative of above1.79774320.61

Data sourced from studies on related diazido-nitro-pyrazoles, illustrating the high performance of this class of materials. rsc.org

Development of Functional Polymers and Composites

Functional polymers and composites are advanced materials designed to possess specific properties for high-performance applications. mdpi.com Pyrazole derivatives, including this compound, can be incorporated into polymeric structures to impart desired functionalities.

The pyrazole ring can be integrated into a polymer backbone or attached as a pendant group. The reactivity of the N-H proton on the pyrazole ring allows for its use as a monomer in polymerization reactions. The functional groups on the pyrazole, such as the cyclopropyl and nitro groups, can then tailor the properties of the resulting polymer.

Potential applications and research directions include:

High-Temperature Polymers : The inherent thermal stability of the pyrazole ring can be leveraged to create polymers that can withstand high temperatures without significant degradation.

Membranes for Separation : Polymers with tailored pore structures and chemical affinities can be used as membranes for gas separation or filtration. The functional groups on the pyrazole units within the polymer can be designed to have specific interactions with certain molecules.

Nanocomposites : Pyrazole-functionalized polymers can be used as matrices for nanocomposites, where the pyrazole units can improve the interface and compatibility between the polymer and the nanofiller, such as carbon nanotubes or graphene. mdpi.com

The development of functional polymers from pyrazole derivatives is a growing field of research, driven by the need for advanced materials with tailored properties for a wide range of applications. mdpi.com

Toxicological Assessment and Environmental Impact Analysis in Silico Approaches

In Silico Toxicity Prediction Models

Computational toxicology employs a variety of models to predict the adverse effects of chemicals. toxicology.org These models are built upon large datasets of experimentally determined toxicity data and use molecular descriptors to establish quantitative structure-activity relationships (QSAR). nih.govosti.gov For nitroaromatic compounds like 3-Cyclopropyl-4-nitro-1H-pyrazole, numerous QSAR models have been developed to predict a range of toxicological endpoints. nih.govmdpi.com

While specific experimental data for this compound is not publicly available, predictive models for nitroaromatic compounds can be used to estimate its potential toxicity. For instance, a QSAR model for the acute oral toxicity of nitroaromatics in rats could provide an estimated LD50 value. mdpi.com Chronic toxicity prediction is more complex, as it involves long-term exposure and a wider range of potential effects. nih.gov However, models based on structural alerts and read-across from similar compounds can provide an initial assessment of the potential for chronic toxicity. nih.gov

Table 1: Predicted Acute Oral Toxicity for this compound based on Nitroaromatic QSAR Models

Prediction ModelEndpointPredicted Value (Rat)Toxicity Class (GHS)
Ensemble Learning QSAR mdpi.comLD50Estimated based on structural analogsPredicted based on LD50
k-NN Classification researchgate.netToxicity ClassPredicted ClassPredicted based on model

Note: The values in this table are illustrative and would require specific calculations using validated QSAR models and the chemical structure of this compound.

Nitroaromatic compounds are a class of chemicals for which genotoxicity and carcinogenicity are significant concerns. nih.gov In silico models for predicting mutagenicity, a key component of genotoxicity, are well-established. nih.govnih.gov These models often analyze the molecule for structural alerts, which are specific chemical substructures known to be associated with DNA reactivity. The nitro group, particularly in an aromatic system, is a well-known structural alert for mutagenicity, as its metabolic reduction can lead to the formation of DNA adducts. acs.org

QSAR models have been developed to predict the mutagenic potential of nitroaromatic compounds in the Ames test, a widely used bacterial reverse mutation assay. nih.govnih.gov These models can provide a probabilistic assessment of whether this compound is likely to be mutagenic. Carcinogenicity prediction is more challenging, but models based on structural alerts and data from long-term animal studies on related compounds can offer an initial hazard identification. researchgate.net

Table 2: Predicted Genotoxicity and Carcinogenicity for this compound

EndpointPrediction Model/MethodPredicted OutcomeConfidence Level
Mutagenicity (Ames Test)QSAR for Nitroaromatics nih.govnih.govLikely Positive/NegativeHigh/Medium/Low
CarcinogenicityStructural Alerts/Read-Across researchgate.netPotential Carcinogen/Non-carcinogenHigh/Medium/Low

Note: The outcomes in this table are hypothetical and would need to be determined by running the specific chemical structure through validated prediction models.

Identifying potential target organs for toxicity is a crucial aspect of hazard assessment. In silico approaches can predict organ-level toxicity by analyzing the chemical structure for features associated with adverse effects in specific organs, such as the liver, kidney, and heart. nih.govnih.gov For many xenobiotics, the liver is a primary target organ due to its central role in metabolism. nih.gov The metabolic activation of the nitro group in this compound could potentially lead to hepatotoxicity.

Computational models for predicting organ toxicity often rely on identifying structural alerts linked to specific mechanisms of toxicity. nih.gov For instance, certain chemical moieties are known to be associated with cholestasis, steatosis, or necrosis in the liver. By screening the structure of this compound against databases of such alerts, a preliminary assessment of its potential to cause organ-specific toxicity can be made.

Table 3: Predicted Target Organ Toxicities for this compound

Target OrganPrediction MethodPredicted Effect
LiverStructural Alert Analysis nih.gove.g., Potential for hepatotoxicity
KidneyQSAR Models nih.gove.g., Potential for nephrotoxicity
HeartMechanistic Modeling nih.gove.g., Low potential for cardiotoxicity

Note: These predictions are illustrative and would be based on the presence or absence of specific structural features known to be associated with organ toxicity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The toxicological effects of a chemical are intrinsically linked to its ADME properties, which determine its concentration and persistence at the site of action. In silico tools like SwissADME and PreADMET are widely used to predict these pharmacokinetic parameters based on a molecule's structure. nih.govresearchgate.netswissadme.ch

Metabolism is a key determinant of a compound's half-life and potential for toxicity. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of many xenobiotics. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. swissadme.ch The nitro group of this compound is susceptible to reduction by various enzymes, which could be a major metabolic pathway.

Table 4: Predicted ADME Properties for this compound

PropertyPredicted Value/ClassificationSignificance
Lipophilicity (logP)Numerical ValueInfluences absorption and distribution
Aqueous Solubilitye.g., Moderately SolubleAffects oral bioavailability
Human Intestinal Absorptione.g., HighLikelihood of absorption from the gut
Blood-Brain Barrier Permeatione.g., NoPotential for central nervous system effects
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)e.g., Inhibitor/Non-inhibitorPotential for drug-drug interactions
P-glycoprotein Substratee.g., NoInfluences distribution and elimination

Note: These are examples of predicted properties. Actual values would be generated by submitting the chemical structure to ADME prediction software.

Computational Models for Environmental Fate Prediction

The environmental impact of a chemical is determined by its persistence, mobility, and potential for bioaccumulation. Computational models, such as those available in the OPERA suite, can predict key environmental fate endpoints based on a chemical's structure. osti.gov For this compound, these models can estimate properties like its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and biodegradability.

The nitroaromatic structure suggests that it may be susceptible to microbial degradation under certain environmental conditions. nih.gov However, the stability of the pyrazole (B372694) ring could contribute to its persistence. The Koc value, which indicates the tendency of a chemical to adsorb to soil and sediment, will be influenced by its polarity and molecular structure. A high Koc would suggest limited mobility in the environment. The BCF is an indicator of a chemical's potential to accumulate in aquatic organisms.

Table 5: Predicted Environmental Fate Properties for this compound

EndpointPrediction ModelPredicted Value/ClassificationEnvironmental Implication
Soil Adsorption Coefficient (Koc)QSARNumerical ValueMobility in soil
Bioconcentration Factor (BCF)QSARNumerical ValuePotential for bioaccumulation
Ready BiodegradabilityClassification Modele.g., Not readily biodegradablePersistence in the environment
Atmospheric Oxidation Half-lifeEstimation Modele.g., Hours/DaysPersistence in the atmosphere

Note: The presented values are for illustrative purposes and would be derived from specific environmental fate prediction software.

Computational Tools for Risk Assessment and Mitigation Strategies in Chemical Design

Computational toxicology and environmental chemistry play a crucial role in modern risk assessment frameworks. mdpi.comthebts.orgnih.govwiley.com By providing early predictions of potential hazards, these tools enable a proactive approach to chemical design and safety evaluation. For a novel compound like this compound, in silico methods can be integrated into a risk assessment strategy from the initial design phase.

If early predictions indicate a high potential for a specific type of toxicity, such as mutagenicity, medicinal chemists can use this information to guide the synthesis of alternative structures. researchgate.net For example, modifications to the molecule could be explored to reduce its reactivity with biological macromolecules while maintaining its desired functional properties. Computational tools can be used to evaluate these hypothetical modifications, creating a feedback loop for designing safer chemicals.

Furthermore, in silico models can help prioritize experimental testing. If a compound is predicted to have a high toxicological or environmental risk, it can be flagged for more extensive in vitro and in vivo testing. Conversely, if predictions suggest a low-risk profile, a reduced testing paradigm may be justified. This tiered approach to testing, informed by computational predictions, optimizes resources and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Pyrazole (B372694) Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of pyrazole derivatives, including 3-Cyclopropyl-4-nitro-1H-pyrazole. nih.govproquest.comnih.gov These computational tools can significantly accelerate the discovery and optimization of new compounds by predicting their properties and synthetic pathways. nih.govproquest.com

Furthermore, AI can be instrumental in designing more efficient and sustainable synthetic routes. chemrxiv.orgchemrxiv.org By analyzing vast datasets of chemical reactions, ML models can propose novel synthetic strategies for this compound that offer higher yields and fewer byproducts, moving away from traditional, often less efficient, methods. chemrxiv.orgchemrxiv.org This predictive power allows researchers to prioritize the most promising research avenues, saving valuable time and resources. proquest.com

Advanced Multi-Scale Modeling Approaches for Complex Systems

To gain a deeper understanding of the behavior of this compound, particularly in complex environments, advanced multi-scale modeling will be indispensable. These computational techniques bridge the gap between the quantum mechanical behavior of the molecule and its macroscopic properties.

Given the presence of the nitro group, which is common in energetic materials, multi-scale modeling could be particularly insightful for predicting the stability, reactivity, and performance of this compound under various conditions. mdpi.comlanl.govmdpi-res.commdpi.com Such models can simulate how the molecule interacts with its environment at different scales, from intramolecular forces to bulk material behavior. This is crucial for assessing its potential use in advanced energetic formulations, where safety and reliability are paramount. mdpi.comlanl.govmdpi-res.commdpi.com

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy

The future synthesis of this compound will likely focus on developing methodologies that are not only efficient but also environmentally benign. researchgate.netnumberanalytics.comfrontiersin.org Green chemistry principles, such as maximizing atom economy and using sustainable solvents and catalysts, are becoming increasingly important in chemical synthesis. researchgate.netnumberanalytics.comfrontiersin.org

Moreover, exploring novel reaction conditions, such as microwave-assisted synthesis or flow chemistry, could lead to faster reaction times and better control over the reaction process. nih.gov These modern techniques have the potential to make the production of this compound and its derivatives more sustainable and cost-effective.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The unique structural features of this compound, namely the cyclopropyl (B3062369) and nitro groups, suggest a range of potential biological activities that are yet to be explored. acs.orgnih.goviris-biotech.desemanticscholar.org The cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, while the nitro group can be involved in various biological interactions. acs.orgnih.goviris-biotech.desemanticscholar.orghyphadiscovery.com

Future research should focus on screening this compound against a wide array of biological targets to identify novel therapeutic applications. mdpi.comnih.gov For example, nitropyrazole derivatives have shown promise as antimicrobial and anticancer agents. mdpi.comnih.govnih.gov Investigating the potential of this compound in these areas could lead to the development of new drugs.

Understanding the precise mechanism of action is crucial for any potential therapeutic agent. nih.gov Detailed studies will be needed to elucidate how this compound interacts with its biological targets at the molecular level. This could involve techniques such as X-ray crystallography of the compound bound to a target protein or advanced spectroscopic methods. Such studies will provide invaluable information for optimizing the compound's structure to enhance its efficacy and reduce potential side effects.

Application of Advanced Characterization Techniques for In-Situ and Real-Time Studies

To fully comprehend the dynamic behavior of this compound, especially in reactive environments, the application of advanced characterization techniques for in-situ and real-time studies is essential. These methods allow researchers to observe chemical and physical changes as they happen, providing a more complete picture than traditional post-reaction analysis.

For a compound with potential energetic properties, techniques like time-resolved spectroscopy can be used to study its decomposition and combustion processes on very short timescales. njit.edu This can provide critical data for understanding its stability and energy release characteristics. njit.edu

In the context of biological systems, in-situ imaging techniques could be used to visualize the uptake and distribution of this compound within cells, offering insights into its mechanism of action and potential for drug delivery applications. Advanced NMR and mass spectrometry techniques can also provide detailed structural information and help to identify transient intermediates in chemical reactions. mdpi.com

Nanotechnology Applications of Pyrazole Derivatives in Functional Materials

The field of nanotechnology offers exciting opportunities for the application of pyrazole derivatives like this compound in the development of novel functional materials. nih.govnih.gov By incorporating this molecule into nanoscale structures, it may be possible to create materials with unique optical, electronic, or catalytic properties. nih.govnih.gov

For instance, pyrazole-based compounds can be used as ligands to create metal-organic frameworks (MOFs) or as building blocks for self-assembling nanomaterials. frontiersin.org The specific properties of this compound, such as its polarity and potential for hydrogen bonding, could be harnessed to direct the formation of these nanostructures.

The development of pyrazole-containing nanoparticles is another promising area. nih.govnih.gov Such nanoparticles could be used for targeted drug delivery, where the nanoparticle carrier protects the drug until it reaches its intended target, potentially increasing efficacy and reducing side effects. nih.govnih.gov The potential of this compound in this area warrants further investigation. digitellinc.com

Research on Pyrazole Scaffolds for Combating Drug Resistance

A significant challenge in modern medicine is the rise of drug-resistant pathogens and cancer cells. nih.govnih.gov Pyrazole-containing compounds have emerged as a promising scaffold for the development of new agents to combat this resistance. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring allow for diverse chemical modifications to overcome resistance mechanisms. nih.govnih.gov

Future research on this compound should include its evaluation against various drug-resistant bacterial strains and cancer cell lines. mdpi.comnih.gov The presence of the cyclopropyl and nitro groups may confer novel mechanisms of action that are effective against resistant targets.

By systematically modifying the structure of this compound and studying its activity, it may be possible to develop new therapeutic agents that can circumvent existing resistance pathways. This line of research holds significant promise for addressing a critical unmet need in global health.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Cyclopropyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropane introduction via [3+2] cycloaddition or alkylation, followed by nitration. Key steps include:

  • Cyclopropanation : Using cyclopropylboronic acids or copper-catalyzed cross-couplings (e.g., with iodopyrazoles) under inert atmospheres .

  • Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate at 0–5°C to avoid over-nitration .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .

  • Yield Optimization : Higher yields (60–75%) are observed with Cu(I) catalysts in THF at 50°C .

    Method Reagents/ConditionsYield (%)Reference
    Copper-catalyzed couplingCuSO₄, sodium ascorbate, THF, 50°C61
    Direct nitrationHNO₃/H₂SO₄, 0–5°C52

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl (δ 1.2–1.5 ppm, multiplet) and nitro group (δ 8.5–9.0 ppm) positions .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 180.0643 (calculated: 180.0638) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Q. What role do the cyclopropyl and nitro substituents play in the compound’s reactivity?

  • Cyclopropyl : Introduces steric hindrance, stabilizing the pyrazole ring against electrophilic attacks. It also enhances lipophilicity, influencing solubility in non-polar solvents .
  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position. It also increases thermal stability but may complicate reduction reactions .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Contradiction Analysis :

  • Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism (1H-pyrazole vs. 2H-pyrazole). Use 2D NMR (COSY, NOESY) to confirm tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELX refinement for bond angles/ distances) .
  • Computational Validation : Compare experimental NMR with DFT-calculated shifts (B3LYP/6-31G* basis set) .

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. The nitro group shows strong hydrogen bonding with Arg120 in COX-2 .
  • QSAR Models : Correlate electronic parameters (HOMO-LUMO gaps) with antifungal activity. Lower HOMO energies (−6.8 eV) correlate with higher bioactivity .

Q. How do steric effects from the cyclopropyl group impact reaction optimization?

  • Case Study : In Suzuki-Miyaura couplings, steric hindrance reduces cross-coupling efficiency. Mitigation strategies include:

  • Bulky Ligands : Use SPhos or XPhos ligands to enhance palladium catalyst turnover .
  • High-Temperature Reactions : Conduct reactions in DMF at 100°C to overcome kinetic barriers .

Q. What experimental designs are critical for studying nitro group reduction without pyrazole ring degradation?

  • Reduction Protocols :

  • Catalytic Hydrogenation : Use Pd/C (10% wt) in ethanol under 30 psi H₂. Monitor via TLC to halt at the amine stage .
  • Chemoselective Agents : Na₂S₂O₄ in aqueous THF selectively reduces nitro to amine while preserving the cyclopropyl group .

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